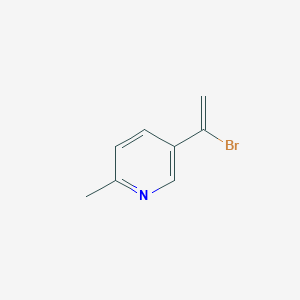
5-(1-Bromovinyl)-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Bromovinyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromovinyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromovinyl)-2-methylpyridine typically involves the bromination of 2-methylpyridine followed by the introduction of a vinyl group. One common method involves the reaction of 2-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator to form the brominated intermediate. This intermediate is then subjected to a Heck reaction with a suitable vinyl precursor to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-Bromovinyl)-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include 5-(1-azidovinyl)-2-methylpyridine, 5-(1-thiovinyl)-2-methylpyridine, and 5-(1-methoxyvinyl)-2-methylpyridine.
Oxidation Reactions: Products include 5-(1-formylvinyl)-2-methylpyridine and 5-(1-carboxyvinyl)-2-methylpyridine.
Reduction Reactions: Products include 5-(1-ethyl)-2-methylpyridine.
Scientific Research Applications
5-(1-Bromovinyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(1-Bromovinyl)-2-methylpyridine involves its interaction with specific molecular targets. The bromovinyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
5-(1-Bromovinyl)-2-methylpyridine: Characterized by a bromovinyl group attached to the pyridine ring.
5-(1-Chlorovinyl)-2-methylpyridine: Similar structure but with a chlorine atom instead of bromine.
5-(1-Iodovinyl)-2-methylpyridine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromovinyl group, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom is more reactive in substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H8BrN |
|---|---|
Molecular Weight |
198.06 g/mol |
IUPAC Name |
5-(1-bromoethenyl)-2-methylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-6-3-4-8(5-10-6)7(2)9/h3-5H,2H2,1H3 |
InChI Key |
CIKLVYPSRLUIFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















